Tristearin

Description

Properties

IUPAC Name |

2,3-di(octadecanoyloxy)propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXMTOCNZCJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047503 | |

| Record name | Glyceryl tristearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

891.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tristearin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(18:0/18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8559 at 90 °C/4 °C | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.4X10-17 mm Hg at 25 °C /Estimated/ | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Colorless crystals or powder | |

CAS No. |

555-43-1, 68334-00-9 | |

| Record name | Tristearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tristearin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl tristearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tristearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cottonseed oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6OCJ2551R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA) | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Tristearin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tristearin, a simple triglyceride derived from three units of stearic acid and a glycerol backbone, is a key component of many natural fats and oils. Its well-defined chemical structure and physical properties make it a valuable compound in various scientific and industrial applications, including as an excipient in pharmaceutical formulations, a standard in lipid analysis, and a component in the food and cosmetic industries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound, presented in a format tailored for researchers and professionals in the scientific community.

Chemical Structure and Identification

This compound, systematically named propane-1,2,3-triyl tristearate, is a saturated triglyceride. The molecule consists of a central glycerol molecule esterified with three molecules of stearic acid, an 18-carbon saturated fatty acid.[1][2]

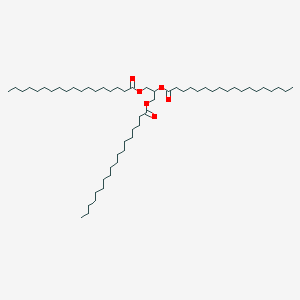

Molecular Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2,3-di(octadecanoyloxy)propyl octadecanoate[3] |

| Synonyms | Glyceryl tristearate, Stearin, Trioctadecanoin[2][3] |

| CAS Number | 555-43-1[1] |

| Molecular Formula | C₅₇H₁₁₀O₆[1][3] |

| Molecular Weight | 891.48 g/mol [4] |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC[3] |

| InChIKey | DCXXMTOCNZCJGO-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a white, odorless, and tasteless powder at room temperature.[2][3] It exhibits polymorphism, meaning it can exist in different crystalline forms (α, β', and β), each with a distinct melting point.[2]

Table 2: Physicochemical Data of this compound

| Property | Value | Conditions |

| Melting Point | 55 °C (α-form), 65 °C (β'-form), 72.5 °C (β-form)[2] | |

| Boiling Point | 235 - 240 °C[5] | 18 mmHg |

| Density | 0.8559 g/cm³[3] | at 90 °C |

| Refractive Index | 1.4385[3] | at 80 °C |

| Solubility | Insoluble in water.[3] Soluble in acetone, benzene, chloroform, and hot ethanol.[3][6] |

Experimental Protocols

This section details standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample of this compound.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device) containing a heat-transfer fluid like silicone oil.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology:

-

Qualitative Assessment: A small, known amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C). The mixture is vortexed or agitated for a set period. Visual inspection determines if the solid has dissolved completely, partially, or not at all.

-

Quantitative Assessment (Shake-Flask Method): An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid. A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the remaining this compound is determined. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR, and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum and enhance the signal-to-noise ratio. Due to the long relaxation times of quaternary carbons, a longer relaxation delay may be necessary for accurate integration in quantitative ¹³C NMR.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. KBr is transparent to infrared radiation.

-

Pellet Formation: The mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is vaporized by heating in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M⁺).

Chemical Reactivity: Hydrolysis

This compound, as an ester, can undergo hydrolysis to yield glycerol and three molecules of stearic acid. This reaction can be catalyzed by acid, base, or enzymes (lipases). Base-catalyzed hydrolysis is commonly known as saponification and is the fundamental reaction for soap making.

Hydrolysis of this compound:

Caption: Hydrolysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound, a fundamental triglyceride. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined experimental protocols provide a basis for its analysis and characterization in a laboratory setting. The visualizations of its structure and hydrolysis reaction offer a clear representation of its chemical nature. This comprehensive information is intended to support researchers, scientists, and drug development professionals in their work with this important lipid molecule.

References

An In-depth Technical Guide to Tristearin (CAS Number: 555-43-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tristearin (CAS 555-43-1), a triglyceride of significant interest in pharmaceutical sciences and material engineering. This document details its physicochemical properties, spectroscopic data, and toxicological profile. Furthermore, it offers in-depth experimental protocols for its synthesis, purification, and analysis, with a particular focus on its application in drug delivery systems.

Physicochemical and Spectroscopic Data

This compound, also known as glyceryl tristearate, is the triglyceride formed from one molecule of glycerol and three molecules of stearic acid.[1] It is a white, odorless powder commonly found in animal and vegetable fats.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and application.

| Property | Value | References |

| Molecular Formula | C₅₇H₁₁₀O₆ | [2] |

| Molecular Weight | 891.48 g/mol | [2] |

| Appearance | White powder or colorless crystals | [2] |

| Odor | Odorless | [2] |

| Melting Point | 55 °C (α-form), 64.5 °C (β'-form), 73 °C (β-form) | [2] |

| Boiling Point | 260 °C | [3] |

| Density | 0.8559 g/cm³ at 90 °C | [2] |

| Solubility | Insoluble in water; Soluble in benzene, chloroform, and hot ethanol. | [2] |

| Vapor Pressure | 5.4 x 10⁻¹⁷ mm Hg at 25 °C (Estimated) | [2] |

| LogP | 24 (Estimated) | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

Table 1.2.1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment | References |

| 5.27 | m | CH₂-CH-CH₂ (glycerol backbone) | [2] |

| 4.29, 4.15 | dd | CH₂-O-C=O (glycerol backbone) | [2] |

| 2.32 | t | α-CH₂ (next to C=O) | [2] |

| 1.62 | quint | β-CH₂ | [2] |

| 1.25 | s (br) | -(CH₂)₁₄- | [2] |

| 0.88 | t | CH₃ | [2] |

Table 1.2.2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (ppm) | Assignment | References |

| 173.3, 172.9 | C=O (ester) | [2] |

| 68.9 | CH₂-CH-CH₂ (glycerol backbone) | [2] |

| 62.1 | CH₂-O-C=O (glycerol backbone) | [2] |

| 34.2, 34.0 | α-CH₂ | [2] |

| 31.9 | -(CH₂)n- | [2] |

| 29.7 - 29.1 | -(CH₂)n- | [2] |

| 24.9 | -(CH₂)n- | [2] |

| 22.7 | -(CH₂)n- | [2] |

| 14.1 | CH₃ | [2] |

Table 1.2.3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | References |

| 2917, 2849 | C-H stretching (alkane) | [4] |

| 1745 | C=O stretching (ester) | [4][5] |

| 1465 | C-H bending (alkane) | [4] |

| 1160 | C-O stretching (ester) | [5] |

Table 1.2.4: Mass Spectrometry Data (EI-MS)

| m/z | Interpretation | References |

| 890 | [M]⁺ (Molecular Ion) | [2] |

| 607 | [M - C₁₇H₃₅COO]⁺ | [2] |

| 341 | [C₁₇H₃₅COOCH₂CH(OCOC₁₇H₃₅)]⁺ | [2] |

| 267 | [C₁₇H₃₅CO]⁺ | [2] |

Toxicology and Safety Assessment

This compound is generally considered safe for use in cosmetics and as a food additive.[6] The following table summarizes key toxicological data.

| Endpoint | Result | Species | References |

| Acute Oral Toxicity (LD₅₀) | > 20,000 mg/kg | Rat | [2] |

| Skin Irritation | Not a significant irritant | Rabbit | [6] |

| Skin Sensitization | Negative in repeated-insult patch tests | Human | [6][7] |

| Eye Irritation | Transient, mild to moderate irritation at 0.32% in a commercial product | Human | [6] |

| Genotoxicity (Ames Test) | Not mutagenic with or without metabolic activation | S. typhimurium | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, analysis, and application of this compound in drug delivery.

Synthesis of this compound via Esterification

This protocol describes the laboratory-scale synthesis of this compound from glycerol and stearic acid.

Materials:

-

Glycerol (1.0 eq)

-

Stearic Acid (3.3 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq) as catalyst

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethanol

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, stearic acid, p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound by Recrystallization

This protocol details the purification of crude this compound.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot hexane.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the hot solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum to a constant weight.

-

Determine the melting point of the purified this compound to assess its purity.

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using the solvent emulsification-evaporation method, a common technique for encapsulating lipophilic drugs.

Materials:

-

This compound

-

Drug to be encapsulated

-

Lecithin (as a co-surfactant)

-

Poloxamer 188 (as a surfactant)

-

Dichloromethane (organic solvent)

-

Deionized water

Equipment:

-

High-speed homogenizer

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound and the lipophilic drug in dichloromethane.

-

In a separate beaker, dissolve lecithin and Poloxamer 188 in deionized water to form the aqueous phase.

-

Heat both the organic and aqueous phases to a temperature above the melting point of this compound (e.g., 75 °C).

-

Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

-

Continue stirring the emulsion at a lower speed on a magnetic stirrer and allow the dichloromethane to evaporate. A rotary evaporator can be used to expedite this process.

-

As the organic solvent is removed, the this compound precipitates, forming solid lipid nanoparticles.

-

Cool the SLN dispersion to room temperature.

In Vitro Drug Release Study using Dialysis Bag Method

This protocol outlines a common method for assessing the release of a drug from SLNs.

Equipment:

-

Dialysis bags (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass)

-

Beakers

-

Magnetic stirrer

-

Thermostatically controlled water bath

-

UV-Vis spectrophotometer or HPLC system for drug quantification

Procedure:

-

Hydrate the dialysis bag according to the manufacturer's instructions.

-

Place a known volume of the drug-loaded SLN dispersion into the dialysis bag and seal it.

-

Suspend the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with gentle stirring.

-

At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

-

Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of drug released over time.

Quantitative Analysis of this compound by HPLC-ELSD

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).

Instrumentation and Conditions:

-

HPLC System: With a gradient pump, autosampler, and column oven.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Dichloromethane

-

Gradient: A suitable gradient to elute the triglyceride (e.g., start with a high percentage of A, and gradually increase B).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

ELSD Nebulizer Temperature: 40 °C

-

ELSD Evaporator Temperature: 60 °C

-

Gas Flow Rate: 1.5 L/min (Nitrogen)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., chloroform/methanol mixture) at known concentrations.

-

Sample Preparation: Dissolve a known weight of the sample containing this compound in the same solvent as the standards.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

-

Sample Analysis: Inject the sample solution and determine the peak area corresponding to this compound.

-

Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Metabolic Fate

This compound, as a triglyceride, is primarily involved in lipid metabolism. Upon ingestion, it is hydrolyzed in the gastrointestinal tract by lipases into glycerol and stearic acid. These components are then absorbed by enterocytes and re-esterified to form triglycerides, which are packaged into chylomicrons for transport in the lymph and blood.

The metabolic fate of the absorbed fatty acids and glycerol is tightly regulated by hormonal signals, primarily insulin and glucagon. These hormones influence key enzymes involved in triglyceride synthesis (lipogenesis) and breakdown (lipolysis).[8] The intermediates of these pathways, such as diacylglycerol (DAG) and phosphatidic acid (PA), can also act as signaling molecules, influencing pathways like the protein kinase C (PKC) and mammalian target of rapamycin (mTOR) pathways.[9]

Caption: Overview of this compound Metabolism and Signaling.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and logical relationships discussed in this guide.

Caption: Workflow for the Synthesis and Purification of this compound.

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.

Caption: Workflow for In Vitro Drug Release Testing.

References

- 1. This compound, Technical grade, ∽65%, MP Biomedicals™ | Fisher Scientific [fishersci.ca]

- 2. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, this compound, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 9. pubs.acs.org [pubs.acs.org]

Glyceryl Tristearate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of glyceryl tristearate, with a primary focus on its molecular weight and chemical formula. This document serves as a critical resource, offering detailed experimental protocols and structured data to support research and development activities in pharmaceuticals and material science.

Core Physicochemical Data

Glyceryl tristearate, also known as tristearin, is a triglyceride formed from the esterification of glycerol with three units of stearic acid.[1] It is a common constituent of animal and vegetable fats and sees wide application in the food, cosmetic, and pharmaceutical industries as a formulation aid, lubricant, and release agent.[2]

The fundamental properties of glyceryl tristearate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₇H₁₁₀O₆ | [1][3][4][5][6][7] |

| Molecular Weight | 891.48 g/mol | [1][3][4][5][6][7] |

| CAS Number | 555-43-1 | [1][3][4][6][7] |

| Appearance | White, microfine crystalline powder | [2][3][7] |

| Melting Point | 72-75 °C (β-form) | [3][7] |

| Boiling Point | 260 °C | [3][7] |

Logical Pathway: From Synthesis to Molecular Identity

The following diagram illustrates the logical relationship between the synthesis of glyceryl tristearate from its precursors and the resulting molecular formula and weight.

References

An In-depth Technical Guide to the Solubility of Tristearin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tristearin in various organic solvents. This compound, a triglyceride derived from three units of stearic acid, is a key component in many pharmaceutical and industrial formulations. Understanding its solubility is critical for optimizing manufacturing processes, ensuring product stability, and controlling drug delivery profiles. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion on the influence of this compound's polymorphic forms on its solubility characteristics.

Quantitative Solubility of this compound

The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature. Generally, this compound exhibits higher solubility in non-polar and chlorinated hydrocarbon solvents and is sparingly soluble in polar solvents like ethanol at room temperature.[1][2] The presence of different crystalline forms (polymorphs) of this compound also affects its solubility, with each form displaying a distinct solubility curve.[2]

Below are tables summarizing the available quantitative solubility data for this compound in various organic solvents. It is important to note that much of the detailed historical data is presented in graphical form in the cited literature; the tables below represent an extraction and compilation of this information.

Table 1: Solubility of this compound in Non-Polar and Halogenated Solvents

| Solvent | Temperature (°C) | Solubility (wt %) | Reference |

| Hexane | 20 | ~2 | [2] |

| 40 | ~15 | [2] | |

| 60 | ~60 | [2] | |

| Benzene | 20 | ~5 | [1][2] |

| 40 | ~30 | [1][2] | |

| 60 | ~80 | [1][2] | |

| Carbon Tetrachloride | 20 | ~8 | [2] |

| 40 | ~40 | [2] | |

| 60 | ~85 | [2] | |

| Chloroform | Room Temperature | Soluble (100 mg/mL) | [3] |

| Carbon Disulfide | Not Specified | Soluble | [1] |

Table 2: Solubility of this compound in Polar Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Acetone | Not Specified | Very Soluble | [4] |

| Ethyl Acetate | 20 | ~1 | [2] |

| 40 | ~8 | [2] | |

| 60 | ~45 | [2] | |

| Ethanol (cold) | Room Temperature | Almost Insoluble/Insoluble | [3][4] |

| Ethanol (hot) | Near Boiling Point | Soluble | [1][3] |

The Influence of Polymorphism on Solubility

This compound can exist in at least three different crystalline forms, known as polymorphs: α (alpha), β' (beta prime), and β (beta).[3][5][6] These polymorphs have different melting points, molecular packing, and, consequently, different solubilities.[1][7] The α-form is the least stable and has the lowest melting point, while the β-form is the most stable with the highest melting point.[5][6]

-

α-form: Melting point of approximately 54-55°C.[3][5] It is the most soluble form.

-

β-form: Melting point of approximately 72.7-73°C.[3][5] It is the least soluble form.

The solubility curves for this compound in a given solvent will differ for each polymorphic form, with the α-form exhibiting the highest solubility at a given temperature.[2] During solubility experiments, it is crucial to identify and control the polymorphic form of the this compound being studied, as transformations between forms can occur, leading to changes in solubility over time.[7]

Caption: Polymorphic forms of this compound and their relative stability and solubility.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental methods. The following are detailed protocols for commonly used techniques.

Isothermal Equilibrium (Shake-Flask) Method

This method, also known as the shake-flask method, is considered the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Principle: An excess amount of the solid solute (this compound) is agitated in the solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus and Materials:

-

Thermostatically controlled water bath or incubator shaker

-

Glass flasks or vials with airtight seals

-

Magnetic stirrer and stir bars (optional)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

This compound (of known polymorphic form)

-

Solvent of interest

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of flasks or vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume or weight of the solvent to each flask.

-

Equilibration: Place the sealed flasks in the thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation.

-

Analysis: Analyze the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or GC.

-

Data Reporting: Express the solubility as g/100g of solvent, wt%, or other appropriate units.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[10][11][12]

Principle: A known mass of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Thermostatically controlled water bath

-

Erlenmeyer flasks

-

Analytical balance

-

Drying oven

-

Pre-weighed evaporating dishes or beakers

-

Filtration apparatus

-

This compound

-

Solvent of interest

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Equilibrium Method (steps 1-3).

-

Sampling: After allowing the excess solid to settle, carefully decant or filter a portion of the clear supernatant into a pre-weighed evaporating dish.

-

Weighing the Saturated Solution: Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The oven should be well-ventilated.

-

Drying to Constant Weight: Dry the residue to a constant weight by repeated cycles of heating, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.

-

Calculation:

-

Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = Mass of saturated solution - Mass of dissolved this compound

-

Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Caption: Workflow for determining the solubility of this compound using common experimental methods.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various industries, particularly in pharmaceuticals for the development of lipid-based drug delivery systems. This guide has provided a summary of the available quantitative solubility data, highlighting the strong dependence on solvent polarity and temperature. Furthermore, the significant impact of this compound's polymorphism on its solubility has been discussed. The detailed experimental protocols for the isothermal equilibrium and gravimetric methods offer a practical guide for researchers to accurately determine this compound solubility in their specific formulations. A thorough understanding and control of these factors are essential for the successful formulation and manufacturing of this compound-based products.

References

- 1. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [dr.lib.iastate.edu]

- 3. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nanopartikel.info [nanopartikel.info]

- 5. mt.com [mt.com]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. scienceasia.org [scienceasia.org]

An In-depth Technical Guide to the Polymorphism of Tristearin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic behavior of tristearin (glyceryl tristearate), a saturated triglyceride of significant interest in the pharmaceutical, food, and cosmetic industries. Understanding and controlling the crystalline forms of this compound is critical for product stability, bioavailability, and performance. This document details the different polymorphic forms, their thermodynamic properties, transitional pathways, and the experimental methodologies used for their characterization.

Introduction to Polymorphism in this compound

This compound, like many lipids, exhibits polymorphism, the ability to exist in multiple crystalline forms with different molecular packing, thermodynamic stabilities, and physicochemical properties.[1][2][3] The primary polymorphic forms of this compound are designated as α, β', and β, in order of increasing stability.[2][4] These forms differ in their subcell structures: the α-form has a hexagonal packing, the β'-form is orthorhombic, and the β-form is the most stable, with a triclinic subcell structure.[5][6] The transition between these forms is a critical factor in the manufacturing and storage of this compound-based products.[1][2] Recently, a new, even more stable triclinic polymorph, designated β1, has been identified.[5][7]

The Polymorphic Forms of this compound

The different crystalline forms of this compound are characterized by distinct thermal properties and crystallographic parameters. The metastable α-form is typically obtained by rapid cooling from the melt, while the more stable β' and β forms are achieved through slower cooling rates or during storage as the α-form transforms.[1][2][8]

Quantitative Data of this compound Polymorphs

The following table summarizes the key quantitative data for the known polymorphic forms of this compound, including a newly identified stable form (β1).

| Polymorph | Crystal System | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| α (alpha) | Hexagonal | 54 - 59.7[1][6][9] | ~145 (kJ/mol)[6] |

| β' (beta prime) | Orthorhombic | 63.5 - 65[6][9] | ~143 (kJ/mol)[6] |

| β (beta) | Triclinic | 72 - 73.5[4][9][10] | ~203 (kJ/mol)[6] |

| β2 (beta-2) | Triclinic | ~73.8[11] | - |

| β1 (beta-1) | Triclinic | 75.7 ± 0.5[5][7] | 243.9 ± 10.5[5][7] |

Polymorphic Transitions and Influencing Factors

The transformation of this compound from a less stable to a more stable form is a monotropic process, meaning the transformations are irreversible.[1][2] The rate of these transitions is influenced by several factors including temperature, time, and the presence of impurities or other lipids.[1][5] For instance, the addition of certain liquid lipids can promote the transition from the α-form to the stable β-form.[1][12]

Visualization of Polymorphic Transitions

The following diagram illustrates the typical transition pathways between the different polymorphic forms of this compound.

Experimental Protocols for Polymorph Characterization

The characterization of this compound polymorphs relies on several analytical techniques, with Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) being the most prominent.[13]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining the melting points and enthalpies of fusion of the different polymorphs.[14][15][16]

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[4]

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Thermal Program:

-

To observe the melting of the initial form, the sample is heated from ambient temperature (e.g., 20-25°C) to a temperature above the highest melting point (e.g., 90°C) at a controlled heating rate (e.g., 5 or 10°C/min).[1][4]

-

To study the formation of different polymorphs, a melt-crystallization protocol can be employed. The sample is first melted, then cooled at a specific rate (e.g., 5°C/min) to a low temperature (e.g., 4°C) to induce crystallization of the α-form.[11] Subsequent heating will reveal the melting of the α-form and its potential recrystallization into more stable forms before their final melting.[1][11]

-

-

Data Analysis: The resulting thermogram is analyzed to determine the peak temperatures of melting (melting points) and the integrated area of the peaks (enthalpy of fusion).[4]

The following diagram illustrates a typical DSC workflow for analyzing this compound polymorphism.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information about its crystal structure. Each polymorphic form of this compound has a unique diffraction pattern.

Typical Experimental Protocol:

-

Sample Preparation: A thin layer of the powdered this compound sample is mounted on a sample holder.

-

Instrument Setup: The X-ray diffractometer is configured with a specific X-ray source (e.g., Co Kα).

-

Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded. A typical scan range is from 1.55° to 35.00° (2θ).[17]

-

Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions (d-spacing) and relative intensities of the diffraction peaks.[1] The short-spacing values in the wide-angle region (15–30° of 2θ) are characteristic of the specific polymorph.[1]

-

α-form: Characterized by a single strong reflection around 4.13-4.15 Å.[1][18]

-

β'-form: Shows two main peaks at approximately 3.8 Å and 4.2 Å.[18]

-

β-form: Exhibits a strong peak at around 4.6 Å, along with several other peaks.[18] The β2 form, for example, displays strong reflections at 4.61 Å, 3.86 Å, and 3.70 Å.[5] The new β1 form shows reflections at 4.57 Å, 3.84 Å, and a very strong one at 3.68 Å.[5]

-

Conclusion

The polymorphism of this compound is a complex phenomenon with significant implications for its application in various industries. A thorough understanding of the different crystalline forms, their thermodynamic properties, and the kinetics of their transformations is essential for controlling the quality and performance of this compound-based products. The combined use of analytical techniques such as DSC and PXRD provides the necessary tools for the comprehensive characterization of this compound's polymorphic behavior. The recent discovery of the β1 polymorph highlights that this is still an active area of research with the potential for further discoveries.

References

- 1. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound – Wikipedia [de.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phase behaviour of model triglyceride ternary blends: triolein, tripalmitin and this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02395D [pubs.rsc.org]

- 9. Stearin - Wikipedia [en.wikipedia.org]

- 10. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Liquid lipids act as polymorphic modifiers of this compound-based formulations produced by melting technologies [cris.unibo.it]

- 13. Characterization and Thermal Stability of Polymorphic Forms of Synthesized this compound [agris.fao.org]

- 14. mt.com [mt.com]

- 15. mt.com [mt.com]

- 16. mt.com [mt.com]

- 17. researchgate.net [researchgate.net]

- 18. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]

Melting point and thermal behavior of Tristearin

An In-Depth Technical Guide to the Melting Point and Thermal Behavior of Tristearin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a triglyceride of stearic acid, is a fundamental component in numerous pharmaceutical and food applications. Its solid-state properties, particularly its complex thermal behavior and polymorphism, are of critical importance for product development, stability, and performance. This technical guide provides a comprehensive overview of the melting point and thermal characteristics of this compound, with a focus on its polymorphic forms. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are presented, along with a consolidated summary of quantitative thermal data.

Introduction to this compound Polymorphism

This compound, or glyceryl tristearate, is a saturated triglyceride that exhibits polymorphism, meaning it can exist in multiple crystalline forms with different molecular packing, which in turn affects its physical properties.[1] The three primary polymorphic forms of this compound are designated as α, β', and β.[2] These forms are monotropic, with the α-form being the least stable and the β-form being the most stable. The transformation between these forms is a critical factor in the manufacturing and stability of this compound-based products. Recently, a new, even more stable triclinic polymorph, denoted as β1, has been reported.

The polymorphic form of this compound influences key characteristics such as melting point, solubility, and mechanical properties.[3] Therefore, a thorough understanding and control of this compound's polymorphism are essential in fields like drug delivery, where it is used as a matrix for solid lipid nanoparticles, and in the food industry for controlling texture and mouthfeel.

Quantitative Thermal Data

The melting point and enthalpy of fusion are key parameters that differentiate the polymorphic forms of this compound. The following table summarizes the quantitative data gathered from various studies. It is important to note that the exact values can vary slightly depending on the experimental conditions, such as the heating rate.

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| α (alpha) | 54 | Not consistently reported due to rapid transformation |

| β' (beta prime) | 65 | Not consistently reported due to transient nature |

| β (beta) | 72.5 | 219.6 ± 2 |

| β2 | ~73 | 205.2 ± 8.8 |

| β1 (newly reported) | 75.7 ± 0.5 | 243.9 ± 10.5 |

Note: The β2 form is the commonly known stable β form, while β1 is a more recently identified, highly stable polymorph.[4] The values for the β-form are in excellent agreement between adiabatic and DSC measurements, being (221.6 ± 1) J·g-1 and (219.6 ± 2) J·g-1 respectively.[5]

Experimental Protocols

The characterization of this compound's thermal behavior relies heavily on techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is a powerful tool for determining melting points, enthalpies of fusion, and observing polymorphic transitions.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

-

Seal the pan hermetically to ensure a closed system. An empty, sealed aluminum pan is used as the reference.

-

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, covering the temperature range of interest.

-

-

Thermal Program for Polymorph Identification:

-

To obtain the α-form:

-

Heat the sample to 90°C to erase any thermal history and hold for 5 minutes.

-

Cool the sample rapidly (e.g., at 50°C/min) to a low temperature (e.g., 20°C).[7]

-

Immediately start a heating scan, typically from 20°C to 90°C at a controlled rate (e.g., 5°C/min or 10°C/min).

-

-

To observe transitions:

-

A typical heating scan of the α-form will show an endothermic peak corresponding to its melting, followed by an exothermic peak representing the recrystallization into the more stable β' or β form, and finally, a higher temperature endothermic peak for the melting of the stable form.[3]

-

-

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic transition.

-

The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

-

Powder X-ray Diffraction (XRD)

Powder XRD is a technique used to identify the crystalline phases of a material and to determine its crystal structure. Each polymorphic form of this compound has a unique diffraction pattern.

Methodology:

-

Sample Preparation:

-

The this compound sample is finely ground to a homogenous powder.

-

The powder is packed into a sample holder, ensuring a flat and smooth surface.

-

-

Instrument Setup:

-

A diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.

-

Typical operating parameters are 40 kV and 30 mA.[8]

-

-

Data Collection:

-

The sample is scanned over a range of 2θ angles, typically from 2° to 40°.

-

A scan speed of 2°/min is often employed.[7]

-

-

Data Analysis:

-

The resulting diffraction pattern (intensity vs. 2θ) is analyzed.

-

The different polymorphs are identified by their characteristic diffraction peaks:

-

Polymorphic Transitions and Thermal Behavior

The thermal behavior of this compound is dictated by the transformations between its polymorphic forms. The following diagram illustrates the typical transition pathways upon heating.

Caption: Polymorphic transitions of this compound upon heating and cooling.

When molten this compound is rapidly cooled or quenched, it crystallizes into the metastable α-form.[7] Upon subsequent heating, the α-form will melt and then recrystallize into the more stable β' and subsequently the most stable β-form. This is observed in DSC as a series of endothermic and exothermic events.[3] If the cooling from the melt is slow or involves an isothermal holding step at a temperature just below the melting point of the β-form, it is possible to directly crystallize the stable β-form.

Conclusion

The melting point and thermal behavior of this compound are complex and intrinsically linked to its polymorphism. A thorough understanding of the different crystalline forms (α, β', and β) and their transitions is paramount for scientists and researchers in drug development and other industries. The application of analytical techniques such as DSC and XRD, following detailed and controlled protocols, allows for the precise characterization and control of this compound's solid-state properties, ultimately leading to the development of stable and effective products.

References

- 1. Stearin - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. qualitest.ae [qualitest.ae]

- 7. researchgate.net [researchgate.net]

- 8. ktgeo.com [ktgeo.com]

The Science of Tristearin: A Technical Guide to its Natural Sourcing and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tristearin (glyceryl tristearate) is a saturated triglyceride of significant interest across various scientific disciplines, including pharmaceuticals, materials science, and food chemistry. Its unique physicochemical properties, such as a high melting point and stable crystalline structure, make it a valuable excipient in drug delivery systems, a hardening agent in various formulations, and a key component in the structure of many natural fats. This technical guide provides an in-depth exploration of the natural origins of this compound and the methodologies for its chemical synthesis, offering valuable insights for researchers and professionals in drug development and related fields.

Natural Sources of this compound

This compound is predominantly found in animal fats and certain tropical plant oils. The concentration of this compound in these natural sources can vary depending on factors such as the species, diet, and growing conditions.

Animal Fats

Beef Tallow: Beef tallow is a primary commercial source of this compound. The rendering of beef adipose tissue yields a fat that is rich in saturated fatty acids, with stearic acid being a major component. The this compound content in beef tallow contributes significantly to its solid nature at room temperature. The typical fatty acid composition of beef tallow includes approximately 14-19% stearic acid.

Plant-Based Fats

Several tropical plants produce fats with a notable this compound content, making them valuable vegetable-based sources.

Palm Oil Products (Palm Stearin): Palm oil itself is rich in palmitic acid. However, through a process called fractionation, the higher-melting-point components can be separated to produce palm stearin. While tripalmitin (PPP) is the most abundant triglyceride in palm stearin, it also contains a significant amount of other saturated triglycerides, including those containing stearic acid.

Cocoa Butter: A key ingredient in chocolate, cocoa butter is prized for its unique melting profile, which is largely dictated by its triglyceride composition. The predominant triglycerides in cocoa butter are monounsaturated, specifically POP (1,3-dipalmitoyl-2-oleoyl-glycerol), POS (1,3-palmitoyl-oleoyl-stearoyl-glycerol), and SOS (1,3-distearoyl-2-oleoyl-glycerol). While this compound (SSS) is present, it is typically found in smaller quantities compared to these other triglycerides. The presence of even small amounts of this compound can influence the crystallization behavior and physical properties of cocoa butter.

Shea Butter: Extracted from the nut of the African shea tree, shea butter is another important source of stearic acid-rich triglycerides. The relative proportions of stearic and oleic acid in shea butter can vary geographically, influencing its consistency. West African shea butter tends to have a higher stearic acid content, making it firmer. Shea stearin, the solid fraction of shea butter, has a higher concentration of stearic acid-containing triglycerides.[1]

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the approximate this compound or relevant stearic acid/triglyceride content in various natural sources. It is important to note that these values can exhibit considerable variation.

| Natural Source | Typical Stearic Acid Content (%) | Predominant Triglycerides | Approximate this compound (SSS) Content (% w/w) |

| Beef Tallow | 14 - 19%[1] | Oleic, Palmitic, Stearic acid-containing triglycerides | Varies, contributes to high melting fraction |

| Palm Stearin | 4 - 6% | POP, PPP, POO | Low, but present in the trisaturated fraction |

| Cocoa Butter | 34.6% | POS, SOS, POP[2] | Low, contributes to the overall saturated fat profile |

| Shea Butter | 26 - 48%[3] | Stearic and Oleic acid-containing triglycerides | Varies, higher in shea stearin fraction |

Extraction of this compound from Natural Sources

The primary industrial method for isolating this compound and other high-melting point triglycerides from natural fats is fractional crystallization . This process leverages the differences in the melting points of various triglycerides.

Experimental Protocol: Dry Fractionation of Shea Butter for Stearin Enrichment

This protocol outlines a laboratory-scale method for enriching the stearin fraction from shea butter.

Materials:

-

Raw, unrefined shea butter

-

Beaker

-

Controlled temperature water bath or incubator

-

Centrifuge

-

Spatula

-

Filter paper or Büchner funnel with vacuum filtration setup

Procedure:

-

Melting: Gently melt the raw shea butter in a beaker using a water bath set to approximately 70-80°C until it is completely liquid.

-

Controlled Cooling (Crystallization): Transfer the molten shea butter to a temperature-controlled environment, such as an incubator or a precisely controlled water bath. Set the temperature to a point where the higher-melting point triglycerides (stearin) will crystallize while the lower-melting point triglycerides (olein) remain liquid. A temperature range of 30-35°C is a suitable starting point for shea butter. Allow the shea butter to equilibrate at this temperature for at least 24 hours to ensure complete crystallization of the stearin fraction.

-

Separation:

-

Centrifugation: Transfer the partially solidified shea butter to centrifuge tubes. Centrifuge at a moderate speed (e.g., 3000-5000 x g) for 15-20 minutes. The solid stearin fraction will form a pellet at the bottom of the tube, while the liquid olein fraction will remain as the supernatant.

-

Filtration: Alternatively, the mixture can be separated by vacuum filtration using a Büchner funnel and filter paper. The solid stearin crystals will be retained on the filter paper.

-

-

Collection and Purification: Carefully decant or aspirate the liquid olein. The remaining solid is the enriched shea stearin fraction. For higher purity, the stearin fraction can be subjected to a second fractionation step (recrystallization from a suitable solvent).

Chemical Synthesis of this compound

The most common method for the chemical synthesis of this compound is the direct esterification of glycerol with three equivalents of stearic acid. This reaction is typically catalyzed by an acid or, for a more specific and milder approach, by a lipase enzyme.

Direct Esterification using a Chemical Catalyst

This method involves heating glycerol and stearic acid in the presence of a catalyst to drive the esterification reaction, with the removal of water as a byproduct.

Materials:

-

Glycerol (1 mole equivalent)

-

Stearic Acid (3 mole equivalents)

-

Zinc Oxide (ZnO) as a catalyst (e.g., 0.1-0.5% by weight of reactants)

-

Three-necked round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Dean-Stark apparatus or a similar setup for water removal

-

Thermometer

-

Vacuum source

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a heating mantle, magnetic stirrer, and a Dean-Stark apparatus filled with an appropriate solvent (e.g., toluene) to azeotropically remove water, combine glycerol, stearic acid, and the zinc oxide catalyst.

-

Reaction: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained between 180°C and 250°C. The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been removed. Applying a vacuum can help to drive the reaction to completion by facilitating the removal of water.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent in which this compound is soluble (e.g., acetone, ethanol, or a mixture of hexane and acetone).[4]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified this compound crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis, often resulting in a purer product with fewer side reactions. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are commonly used for the esterification of glycerol.

Materials:

-

Glycerol (1 mole equivalent)

-

Stearic Acid (3 mole equivalents)

-

Immobilized Lipase (e.g., Novozym 435, typically 5-10% by weight of substrates)

-

Anhydrous organic solvent (e.g., hexane or a solvent-free system can be used)

-

Reaction vessel with a stirrer and temperature control (e.g., a jacketed reactor or an incubator shaker)

-

Molecular sieves (optional, for water removal)

Procedure:

-

Reaction Setup: Combine glycerol, stearic acid, and the immobilized lipase in the reaction vessel. If using a solvent, add it at this stage. If operating in a solvent-free system, the reaction will be conducted with the molten reactants.

-

Reaction: Maintain the reaction at a controlled temperature, typically between 60°C and 70°C, with continuous stirring. The optimal temperature will depend on the specific lipase used. The reaction time can range from several hours to a couple of days. To drive the equilibrium towards product formation, water can be removed by applying a vacuum or by adding molecular sieves to the reaction mixture.

-

Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized lipase can be easily removed by filtration. The reusability of the immobilized enzyme is a key advantage of this method.

-

Purification: The resulting product mixture, containing this compound, unreacted starting materials, and potentially some mono- and diglycerides, can be purified by solvent fractionation or recrystallization as described in the previous section.

Visualization of Synthesis and Extraction Pathways

Graphviz Diagram: Chemical Synthesis of this compound

Caption: Chemical synthesis pathway of this compound via esterification.

Graphviz Diagram: Extraction of this compound from Natural Sources

Caption: Workflow for the extraction of this compound from natural fats.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and chemical synthesis of this compound. For researchers and professionals in drug development, understanding the origins and production methods of this critical excipient is paramount for ensuring the quality, consistency, and performance of pharmaceutical formulations. The detailed protocols and comparative data presented herein serve as a valuable resource for both laboratory-scale synthesis and the informed sourcing of this compound for advanced applications. The choice between natural extraction and chemical synthesis will depend on the desired purity, cost-effectiveness, and the specific requirements of the final product.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Triglycerides in Cocoa Butter Analytical Grade, 98% Purity, Best Price [nacchemical.com]

- 3. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reagents & Solvents [chem.rochester.edu]

The Role of Tristearin in Lipid Metabolism: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the function and application of tristearin in lipid metabolism studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's digestion, absorption, and its effects on metabolic pathways, offering a comprehensive resource for designing and interpreting experimental studies.

Introduction: The Significance of this compound in Metabolic Research

This compound, a triglyceride derived from three units of the saturated fatty acid stearic acid, serves as a critical tool in lipid metabolism research. Its unique physical and chemical properties, particularly its high melting point and low digestibility, make it a valuable substrate for investigating various aspects of fat digestion, absorption, and the downstream effects of stearic acid on cellular and systemic metabolism. This guide explores the multifaceted role of this compound in dietary intervention studies, parenteral nutrition research, and as a tracer in metabolic pathway analysis.

Digestion and Absorption of this compound

The digestive fate of this compound is a key area of investigation. Due to its high melting point, this compound is poorly emulsified and hydrolyzed in the gastrointestinal tract, leading to lower absorption compared to triglycerides containing unsaturated fatty acids.[1][2] The low digestibility of this compound has been a subject of numerous studies, with findings indicating that its absorption can be influenced by its physical form and the presence of other dietary fats.[2]

Experimental Protocols for In Vitro Digestion of this compound

In vitro digestion models are instrumental in elucidating the mechanisms of this compound hydrolysis. These models typically simulate the conditions of the mouth, stomach, and small intestine.

Protocol: Standardized Static In Vitro Digestion Model (INFOGEST Method)

-

Oral Phase: A sample containing this compound is mixed with simulated salivary fluid (SSF) containing α-amylase and incubated at 37°C for 2 minutes to simulate mastication.

-

Gastric Phase: The oral bolus is mixed with simulated gastric fluid (SGF) containing pepsin and gastric lipase. The pH is adjusted to 3.0, and the mixture is incubated at 37°C for 2 hours with gentle agitation.

-

Intestinal Phase: The gastric chyme is mixed with simulated intestinal fluid (SIF) containing pancreatin, bile salts, and phospholipids. The pH is adjusted to 7.0, and the mixture is incubated at 37°C for 2 hours with agitation.

-

Analysis: Aliquots are taken at different time points to measure the release of free fatty acids (FFAs) by titration or chromatographic methods, providing a quantitative measure of lipolysis.

Experimental Workflow for In Vitro Digestion Studies

Caption: Workflow of an in vitro digestion experiment for this compound.

This compound in Dietary Intervention Studies

This compound is frequently incorporated into experimental diets to study the metabolic effects of stearic acid. These studies are crucial for understanding its impact on plasma lipid profiles and cardiovascular disease risk.

Effects on Plasma Lipids and Lipoproteins

A significant body of research has shown that dietary stearic acid, often supplied as this compound, does not raise low-density lipoprotein (LDL) cholesterol to the same extent as other saturated fatty acids like palmitic acid.[3][4] Some studies suggest that stearic acid has a neutral or even a slight LDL-lowering effect compared to other saturated fats.[3][4]

| Parameter | High Palmitic Acid Diet | High Stearic Acid Diet | High Oleic Acid Diet | Reference |

| Total Cholesterol (mmol/L) | 5.52 ± 0.68 | 5.41 ± 0.78 | 5.35 ± 0.83 | [5] |